
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-DMPP) is an organic compound with a wide range of applications in scientific research. It is a brominated phenol that has been widely used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its ability to act as a chelating agent and its potential to interact with metal ions. It has been used in the study of biochemical and physiological processes, such as enzyme activity and the regulation of gene expression. It has also been used in the synthesis of other compounds, such as polymers and surfactants.
Mecanismo De Acción
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as a chelating agent, meaning that it can bind to metal ions and form stable complexes. This interaction is essential for many biochemical and physiological processes, such as enzyme activity and the regulation of gene expression. It is also important for the synthesis of other compounds, such as polymers and surfactants.
Biochemical and Physiological Effects
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and tyrosinase. It has also been shown to regulate gene expression, as well as to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments has several advantages, such as its low cost and easy synthesis method. However, it also has some limitations, such as its potential to interact with metal ions and its potential to induce apoptosis in cancer cells. Therefore, it is important to use caution when using 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments.
Direcciones Futuras
The potential applications of 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% are vast and varied. Future research could focus on the further study of its effects on biochemical and physiological processes, as well as its potential to be used in the synthesis of other compounds. Additionally, further research could be conducted on its potential to interact with metal ions and its potential to induce apoptosis in cancer cells.
Métodos De Síntesis
3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoyl chloride in the presence of an acid catalyst to form 4-N,N-dimethylsulfamoylphenylhydrazone. The second step involves the bromination of the hydrazone with bromine in the presence of a base to yield 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. This synthesis method is simple and cost-effective, and has been widely used in the synthesis of other compounds.
Propiedades
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFUUMEUUYKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


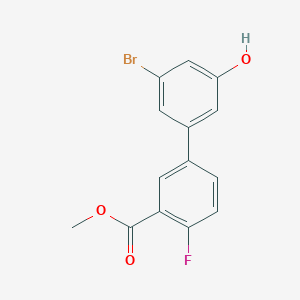

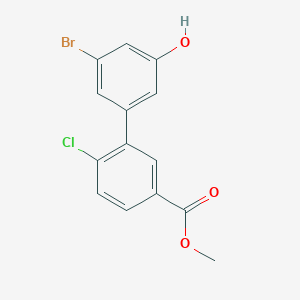


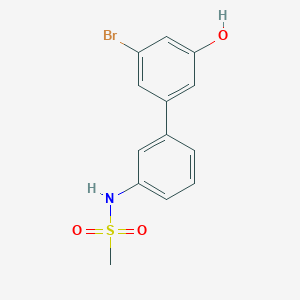
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)

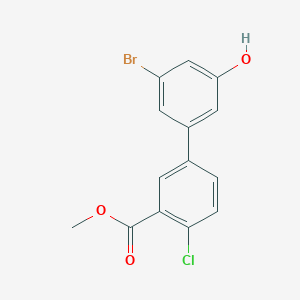

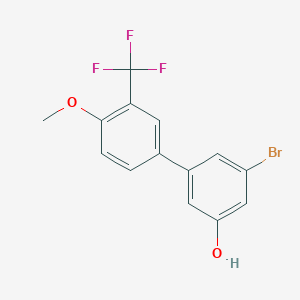

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)